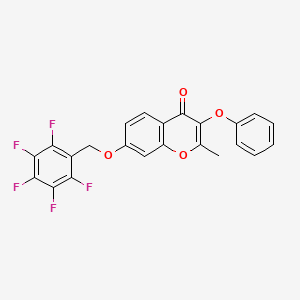

2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

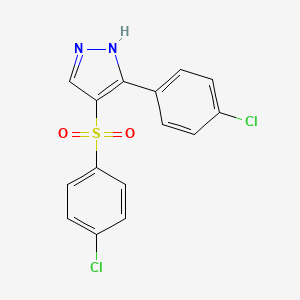

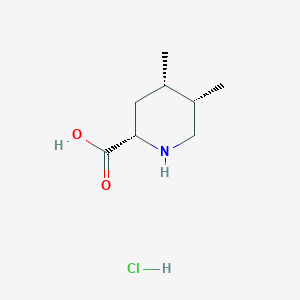

The compound "2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one" is a derivative of the chromene family, which is characterized by a 4H-chromen-4-one core structure. Chromenes are a significant class of heterocyclic compounds that have attracted attention due to their diverse biological activities and potential therapeutic applications. The presence of perfluorophenyl and phenoxy substituents in the compound suggests that it may exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of chromene derivatives often involves cyclization reactions and the introduction of various functional groups to achieve the desired substitution pattern. For instance, the synthesis of 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes has been achieved through intramolecular cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals in the presence of aluminum chloride, followed by a Lewis acid mediated nucleophilic reaction with silyl enol ethers to afford 4-functional chromenes . Similarly, the synthesis of 2-perfluoroalkyl chromenylphosphonates has been accomplished via regioselective cycloaddition of 2-hydroxybenzaldehydes to various phosphonates using trialkyl amines or phosphines as mediators . These methods highlight the versatility of chromene synthesis and the potential to introduce a perfluorophenylmethoxy group into the chromene core.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system with specific cell constants and featured p-p stacking of aromatic residues . Another chromene derivative, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, also crystallizes in the monoclinic system and exhibits intramolecular hydrogen bonding . These studies provide insights into the three-dimensional arrangement of chromene molecules and their potential intermolecular interactions.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including phenolic oxidation, cyclization, and isomerization. For instance, phenolic oxidation of certain hydroxyphenylpropenes has been used to synthesize dihydrochromenones, which can be further reduced to chromenes . Additionally, the reaction of chromene derivatives with different nucleophiles can lead to the formation of various functionalized products, as seen in the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure and substituents. For example, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one revealed specific conformational features and intramolecular hydrogen bonding, which can affect the compound's solubility, melting point, and reactivity . The crystal structure of another derivative, 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol, showed a planar six-membered ring and a six-membered ring of envelope conformation, which may influence its optical properties .

Wissenschaftliche Forschungsanwendungen

Environment-Sensitive Fluorophores

Compounds similar to 2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one have been investigated for their unusual fluorescence properties, making them potential candidates for environment-sensitive fluorophores. For instance, studies on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one have demonstrated significant fluorescence in protic environments, with potential applications in developing fluorogenic sensors that operate on an "off-on" principle. This suggests that structurally related compounds might also serve as valuable tools in bioimaging and environmental monitoring (Uchiyama et al., 2006).

Synthesis and Chemical Transformations

The synthesis and chemical behavior of chromene derivatives, closely related to the compound , have been extensively studied. These studies include the synthesis of various chromene derivatives through reactions that highlight the versatility of chromenes as intermediates in organic synthesis. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester showcases the reactivity of chromene compounds in nucleophilic substitution reactions and cyclization processes, laying the groundwork for further functionalization and application in material science and organic synthesis (Pimenova et al., 2003).

Antiviral and Antibacterial Applications

Research into chromene derivatives has also explored their potential antibacterial and antiviral properties. Novel isoxazoline chromene derivatives have been synthesized and evaluated for their pharmacological activities, demonstrating promising antibacterial and anticoagulant effects. This suggests the possibility of modifying the this compound structure to enhance its biological activity and utility in developing new therapeutic agents (Zghab et al., 2017).

Photochromic Materials

Chromene compounds have been investigated for their photochromic properties, which are of interest for applications in smart materials and molecular switches. The photochromic behavior of certain chromene derivatives under UV irradiation and their potential for reversible color changes make them attractive for developing new photoresponsive materials. These applications highlight the importance of understanding the structural and electronic factors that influence the photochromic properties of chromene derivatives (Delbaere et al., 2003).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds, such as 7-methoxyisoflavone, have been identified as activators of adenosine monophosphate-activated protein kinase (ampk) .

Biochemical Pathways

Similar compounds, such as 7-methoxyisoflavone, have been shown to prevent the serum-induced decrease in ampk phosphorylation .

Eigenschaften

IUPAC Name |

2-methyl-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F5O4/c1-11-23(32-12-5-3-2-4-6-12)22(29)14-8-7-13(9-16(14)31-11)30-10-15-17(24)19(26)21(28)20(27)18(15)25/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJZBWNVIDVTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

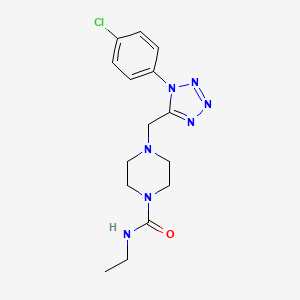

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)

![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)

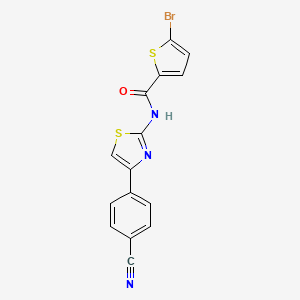

![methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2526556.png)

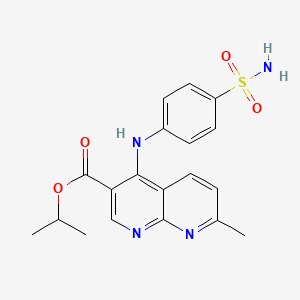

![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

![4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one](/img/structure/B2526563.png)